molecular formula C14H17NO3 B372244 2-{2-Nitro-1-phenylethyl}cyclohexanone

2-{2-Nitro-1-phenylethyl}cyclohexanone

Cat. No.: B372244
M. Wt: 247.29g/mol
InChI Key: STOOUUNOLPMRGC-PZORYLMUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-Nitro-1-phenylethyl}cyclohexanone (C₁₄H₁₇NO₃) is a nitro-substituted cyclohexanone derivative synthesized via organocatalytic asymmetric Michael addition reactions. Its stereoselective synthesis involves reacting cyclohexanone with trans-β-nitrostyrene in methanol or chloroform using chiral catalysts (e.g., catalyst C9 or C12), yielding enantiomerically enriched products with up to 92% enantiomeric excess (ee) and >99:1 diastereomeric ratio . The compound’s stereochemistry, confirmed by X-ray analysis and chiral HPLC, makes it a valuable intermediate in organic synthesis, particularly in the Pd/C-catalyzed one-pot synthesis of 3-substituted indoles . Its nitro and phenylethyl groups contribute to its reactivity in cascade reactions, enabling applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29g/mol

IUPAC Name

(2R)-2-(2-nitro-1-phenylethyl)cyclohexan-1-one

InChI

InChI=1S/C14H17NO3/c16-14-9-5-4-8-12(14)13(10-15(17)18)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2/t12-,13?/m1/s1

InChI Key

STOOUUNOLPMRGC-PZORYLMUSA-N

SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2

Isomeric SMILES

C1CCC(=O)[C@H](C1)C(C[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Bis-Benzylidene Cyclohexanones

Compounds like (2E,6E)-2,6-bis(2-nitrobenzylidene)cyclohexanone (C₂₀H₁₆N₂O₅) feature dual benzylidene groups instead of a nitro-phenylethyl chain. Unlike 2-{2-Nitro-1-phenylethyl}cyclohexanone, these derivatives exhibit non-isomorphic crystal packing due to weak intermolecular interactions, influencing their solubility and melting behavior .

2-(2-Chlorophenyl)-2-nitrocyclohexanone

This analog (C₁₃H₁₂ClNO₃) replaces the phenylethyl group with a chlorophenyl substituent. However, its synthetic applications remain less explored compared to the nitro-phenylethyl derivative .

Physical and Thermodynamic Properties

Crystal Packing and Solubility

  • This compound: Forms dense crystals due to nitro-group dipole interactions. Solubility in polar solvents (e.g., MeOH, DMSO) facilitates its use in solution-phase reactions .
  • Bis-Benzylidene Derivatives: Exhibit non-isomorphic packing despite structural similarity, reducing predictability in crystallization processes .

Vapor-Liquid Equilibrium (VLE) Behavior

The nitro-phenylethyl group’s bulkiness may reduce volatility compared to smaller substituents .

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